molecular formula C23H24N2OS B11318355 1-(4-ethylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(4-ethylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11318355
M. Wt: 376.5 g/mol
InChI Key: OBFBQQNAOZNMKC-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the ethylphenyl and methylphenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions.

    Attachment of the sulfanyl group: This step might involve a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[d]pyrimidine derivatives: Other compounds in this class may have different substituents but share the core structure.

    Phenyl-substituted pyrimidines: Compounds with similar aromatic substitutions but different core structures.

Uniqueness

1-(4-ETHYLPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its specific combination of substituents and the presence of the sulfanyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H24N2OS

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H24N2OS/c1-3-17-11-13-19(14-12-17)25-21-10-6-9-20(21)22(24-23(25)26)27-15-18-8-5-4-7-16(18)2/h4-5,7-8,11-14H,3,6,9-10,15H2,1-2H3

InChI Key

OBFBQQNAOZNMKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4C

Origin of Product

United States

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